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Compound of Interest

Compound Name: 2,3-Dimethyl-1,3-cyclohexadiene

Cat. No.: B054767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
dimethyl-1,3-cyclohexadiene (CAS RN: 4430-91-5), a cyclic conjugated diene. Due to the
limited availability of experimentally derived *H and 3C NMR and detailed IR spectral data in
publicly accessible databases, this guide combines available mass spectrometry data with
predicted NMR and IR data to offer a valuable resource for researchers. Detailed, synthesized
experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2,3-
dimethyl-1,3-cyclohexadiene.

Table 1: Mass Spectrometry Data
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Parameter Value Source
Molecular Formula CsHi2 [1112113114]
Molecular Weight 108.18 g/mol [1112][31[4]
Major Mass Fragments (m/z) Relative Intensity

108 100 (Molecular lon) [2]

93 ~80 [2]

77 ~40 [2]

91 ~35 [2]

65 ~20 [2]

Table 2: Predicted *H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
) Olefinic Protons (H-1,
~5.7 Singlet 2H
H-4)
) Allylic Protons (H-5,
~2.1 Triplet 4H
H-6)
) Methyl Protons (2,3-
~1.7 Singlet 6H

CHs)

Table 3: Predicted 3C NMR Spectral Data (CDClsz, 100 MHz)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-1_3-cyclohexadiene
https://webbook.nist.gov/cgi/inchi?ID=C4430915&Mask=200
https://www.chemsynthesis.com/base/chemical-structure-26001.html
https://www.stenutz.eu/chem/solv6%20(2).php?name=2%2C3-dimethyl-1%2C3-cyclohexadiene
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dimethyl-1_3-cyclohexadiene
https://webbook.nist.gov/cgi/inchi?ID=C4430915&Mask=200
https://www.chemsynthesis.com/base/chemical-structure-26001.html
https://www.stenutz.eu/chem/solv6%20(2).php?name=2%2C3-dimethyl-1%2C3-cyclohexadiene
https://webbook.nist.gov/cgi/inchi?ID=C4430915&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C4430915&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C4430915&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C4430915&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C4430915&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (ppm)

Assignment

~128 Olefinic Carbons (C-1, C-4)
~125 Olefinic Carbons (C-2, C-3)
~25 Allylic Carbons (C-5, C-6)
~20 Methyl Carbons (2,3-CHs)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Vibrational Mode Intensity
~3020 =C-H Stretch Medium
2930-2850 C-H Stretch (Alkyl) Strong
~1650 C=C Stretch (Conjugated) Medium
~1450 CH:2 Bend Medium
~1375 CHs Bend Medium

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are synthesized from established methods for similar volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the procedure for obtaining *H and 13C NMR spectra of 2,3-dimethyl-

1,3-cyclohexadiene, which is a volatile liquid.

1. Sample Preparation:

e Due to the volatility of the sample, all preparation steps should be carried out efficiently.

e In aclean, dry NMR tube, dissolve approximately 5-10 mg of 2,3-dimethyl-1,3-

cyclohexadiene in ~0.6 mL of deuterated chloroform (CDCIls).[5][6]
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Ensure the sample is completely dissolved to form a homogeneous solution.[5]

Filter the solution through a pipette plugged with glass wool directly into the NMR tube to
remove any particulate matter.[7]

Cap the NMR tube securely to prevent evaporation.

. Instrument Parameters (H NMR):

Spectrometer: 400 MHz NMR Spectrometer

Solvent: CDCIz

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

Reference: Tetramethylsilane (TMS) at 0.00 ppm

. Instrument Parameters (:3C NMR):

Spectrometer: 100 MHz NMR Spectrometer

Solvent: CDCIz

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds
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e Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Reference: CDCIs solvent peak at 77.16 ppm.[8]

Infrared (IR) Spectroscopy

This protocol details the acquisition of an FT-IR spectrum of the liquid sample.

1. Sample Preparation (Neat Liquid on Salt Plates):

e Ensure two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry.
e Place a single drop of 2,3-dimethyl-1,3-cyclohexadiene onto the surface of one salt plate.

o Carefully place the second salt plate on top, allowing the liquid to spread into a thin film
between the plates.

¢ Mount the salt plates in the spectrometer's sample holder.
2. Instrument Parameters (FT-IR):

o Spectrometer: Fourier Transform Infrared Spectrometer

e Accessory: Transmission

e Spectral Range: 4000-400 cm~1[9]

e Resolution: 4 cm~1[10]

e Number of Scans: 16-32

e Background: A background spectrum of the clean, empty salt plates should be acquired prior
to the sample scan.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conditions for the analysis of 2,3-dimethyl-1,3-cyclohexadiene by
GC-MS, suitable for separation from isomers and identification.
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. Sample Preparation:

Prepare a dilute solution of 2,3-dimethyl-1,3-cyclohexadiene in a volatile solvent such as
hexane or dichloromethane (e.g., 1 mg/mL).

. GC-MS Parameters:
Gas Chromatograph: Agilent 7890A or similar
Mass Spectrometer: Agilent 5975C or similar

Column: HP-5MS (30 m x 0.25 mm, 0.25 pum film thickness) or a similar non-polar capillary
column.[11]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
Injector Temperature: 250 °C[12]

Injection Volume: 1 pL

Split Ratio: 50:1 to prevent column overloading.[13]
Oven Temperature Program:

o Initial temperature: 40 °C, hold for 2 minutes.

o Ramp: Increase at 5 °C/min to 150 °C.

o Hold: Hold at 150 °C for 2 minutes.

MS Transfer Line Temperature: 280 °C

lon Source Temperature: 230 °C[12]

lonization Mode: Electron lonization (EI) at 70 eV.[12]

Mass Range: m/z 40-300
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Visualizations

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of
2,3-dimethyl-1,3-cyclohexadiene.
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Caption: Workflow for the spectroscopic analysis of 2,3-dimethyl-1,3-cyclohexadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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